molecular formula C22H28IN3 B13993916 N,n-diethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine CAS No. 5439-76-9

N,n-diethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine

Cat. No.: B13993916
CAS No.: 5439-76-9
M. Wt: 461.4 g/mol
InChI Key: ATOJJUNLDAVYOY-UHFFFAOYSA-N
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Description

N,n-diethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine is a complex organic compound known for its unique structure and diverse applications. This compound features a quinoline ring, a phenyl group, and a propane-1,3-diamine backbone, making it a versatile molecule in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,n-diethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine typically involves the reaction of quinoline derivatives with phenyl and diethylamine groups. One common method includes the use of hetaryl ureas and alcohols in a catalyst-free environment . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as hydrogenation using Raney-Ni catalysts and the use of alkali metal hydroxides to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N,n-diethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

N,n-diethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine finds applications in various fields:

Mechanism of Action

The mechanism of action of N,n-diethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The quinoline ring is known to intercalate with DNA, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,n-diethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound in both research and industry .

Properties

CAS No.

5439-76-9

Molecular Formula

C22H28IN3

Molecular Weight

461.4 g/mol

IUPAC Name

N,N-diethyl-N'-phenyl-N'-quinolin-2-ylpropane-1,3-diamine;hydroiodide

InChI

InChI=1S/C22H27N3.HI/c1-3-24(4-2)17-10-18-25(20-12-6-5-7-13-20)22-16-15-19-11-8-9-14-21(19)23-22;/h5-9,11-16H,3-4,10,17-18H2,1-2H3;1H

InChI Key

ATOJJUNLDAVYOY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN(C1=CC=CC=C1)C2=NC3=CC=CC=C3C=C2.I

Origin of Product

United States

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